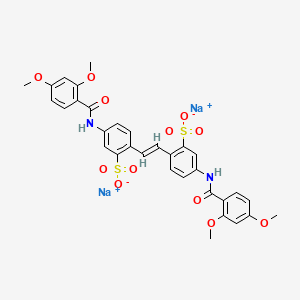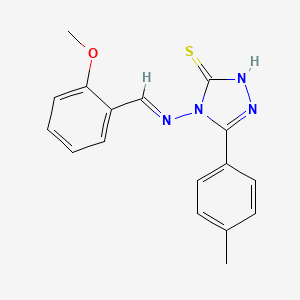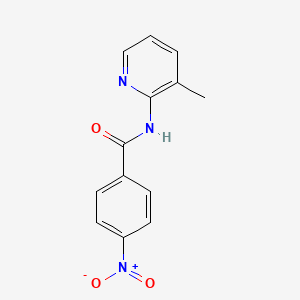![molecular formula C22H19BrN2O2S B11997470 4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)
4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’éther éthylique du 4-[9-bromo-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phényle est un composé organique complexe caractérisé par sa structure unique, qui comprend un atome de brome, un groupe thiényle et un cycle benzoxazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’éther éthylique du 4-[9-bromo-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phényle implique généralement plusieurs étapes, commençant par la formation du cycle benzoxazine de base. Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés dans des conditions contrôlées. L’introduction de l’atome de brome et du groupe thiényle est généralement réalisée par des réactions de substitution électrophile. La dernière étape implique l’éthérification du groupe phényle avec l’éther éthylique en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de catalyseurs plus efficaces pour les réactions clés.
Analyse Des Réactions Chimiques
Types de réactions
L’éther éthylique du 4-[9-bromo-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phényle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe thiényle peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : L’atome de brome peut être réduit pour former le composé hydrogéné correspondant.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l’aide de réactifs tels que l’azoture de sodium ou le thiocyanate de potassium.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés hydrogénés.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique peut lui permettre d’interagir avec des macromolécules biologiques de manière spécifique, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine : Il pourrait être étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies où ses propriétés chimiques uniques pourraient être bénéfiques.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’éther éthylique du 4-[9-bromo-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phényle dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. La présence de l’atome de brome et du groupe thiényle pourrait influencer son affinité de liaison et sa spécificité. Le cycle benzoxazine peut également jouer un rôle dans la stabilisation de l’interaction du composé avec ses cibles moléculaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
L’éther éthylique du 4-[9-bromo-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phényle est unique en raison de sa combinaison d’un atome de brome, d’un groupe thiényle et d’un cycle benzoxazine. Cette combinaison de groupes fonctionnels ne se retrouve pas souvent dans d’autres composés, ce qui lui confère des propriétés chimiques et physiques distinctes qui peuvent être exploitées dans diverses applications.
Propriétés
Formule moléculaire |
C22H19BrN2O2S |
|---|---|
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
9-bromo-5-(4-ethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19BrN2O2S/c1-2-26-16-8-5-14(6-9-16)22-25-19(13-18(24-25)21-4-3-11-28-21)17-12-15(23)7-10-20(17)27-22/h3-12,19,22H,2,13H2,1H3 |
Clé InChI |
KOKLDQWAHPLXKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


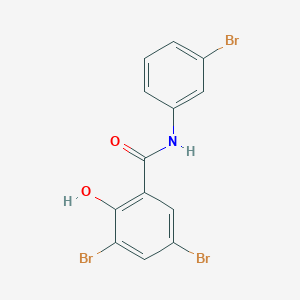

![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)
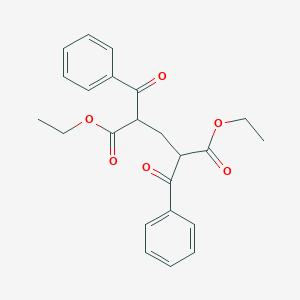
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)

